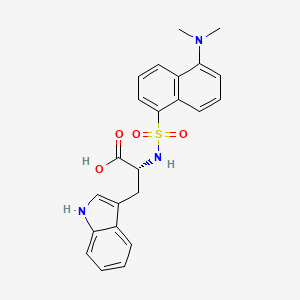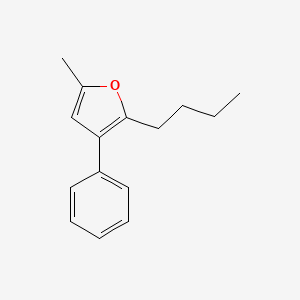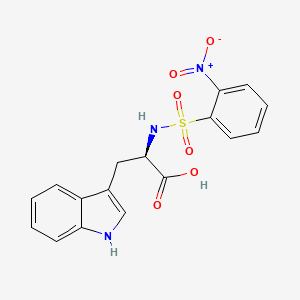
1-Bromo-1-propylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-propylcyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound specifically features a bromine atom and a propyl group attached to the first carbon of a cyclohexane ring. The molecular formula for this compound is C9H17Br.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-1-propylcyclohexane can be synthesized through the bromination of 1-propylcyclohexane. This reaction typically involves the use of bromine (Br2) in the presence of a radical initiator such as light or heat to facilitate the substitution of a hydrogen atom with a bromine atom on the cyclohexane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where controlled conditions ensure the selective bromination at the desired position on the cyclohexane ring. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-1-propylcyclohexane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Nucleophilic Substitution (SN1 and SN2): Common nucleophiles such as hydroxide (OH-), cyanide (CN-), and ammonia (NH3) can replace the bromine atom in this compound. SN1 reactions typically occur in polar protic solvents, while SN2 reactions favor polar aprotic solvents.
Elimination Reactions (E1 and E2): Strong bases like potassium tert-butoxide (KOtBu) can induce elimination reactions, leading to the formation of alkenes.
Major Products Formed:
Substitution Reactions: Products such as 1-hydroxy-1-propylcyclohexane, 1-cyano-1-propylcyclohexane, and 1-amino-1-propylcyclohexane.
Elimination Reactions: Formation of propylcyclohexene isomers.
Applications De Recherche Scientifique
1-Bromo-1-propylcyclohexane has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of other substituted cyclohexanes.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-1-propylcyclohexane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution reactions. The bromine atom, being a good leaving group, departs from the cyclohexane ring, allowing the nucleophile to attack the positively charged carbon. In elimination reactions, the base abstracts a proton from the β-carbon, leading to the formation of a double bond and the elimination of the bromine atom.
Comparaison Avec Des Composés Similaires
- 1-Bromo-2-propylcyclohexane
- 1-Bromo-3-propylcyclohexane
- 1-Bromo-4-propylcyclohexane
Comparison: 1-Bromo-1-propylcyclohexane is unique due to the position of the bromine atom and the propyl group on the same carbon of the cyclohexane ring. This specific arrangement influences its reactivity and the types of reactions it undergoes. In comparison, other similar compounds with different substitution patterns may exhibit varying reactivity and selectivity in chemical reactions.
Propriétés
Numéro CAS |
63399-53-1 |
|---|---|
Formule moléculaire |
C9H17Br |
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
1-bromo-1-propylcyclohexane |
InChI |
InChI=1S/C9H17Br/c1-2-6-9(10)7-4-3-5-8-9/h2-8H2,1H3 |
Clé InChI |
ZHCCJGKSDXGILF-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CCCCC1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]cyclobutanecarboxamide](/img/structure/B12915186.png)
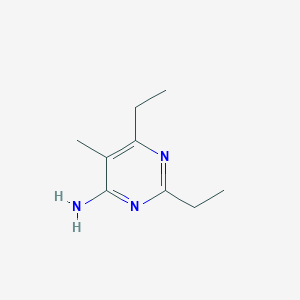
![5-Bromo-4-[(2,4-dichlorobenzyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12915193.png)
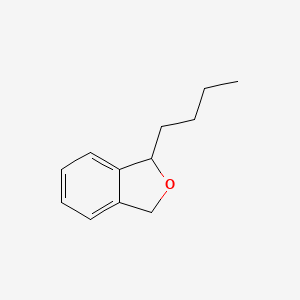


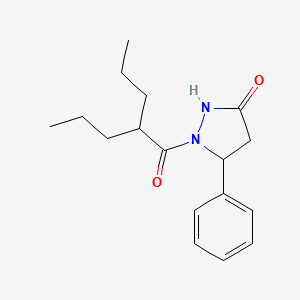
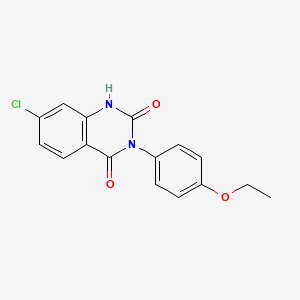
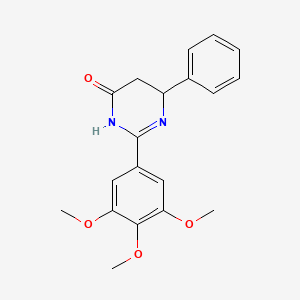
![N,N-Dimethyl-2-[(2-methyl-6-phenylpyrimidin-4-yl)oxy]ethan-1-amine](/img/structure/B12915229.png)
